

Technical Guide: (2-Amino-4,5-difluorophenyl)methanol (CAS: 748805-87-0)

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Compound of Interest

Compound Name: (2-Amino-4,5-difluorophenyl)methanol

Cat. No.: B1323463

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic building block with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a technical overview of **(2-Amino-4,5-difluorophenyl)methanol**, including its chemical properties, a plausible synthetic route, safety information, and its potential role as a chemical intermediate in pharmaceutical research.

Chemical and Physical Properties

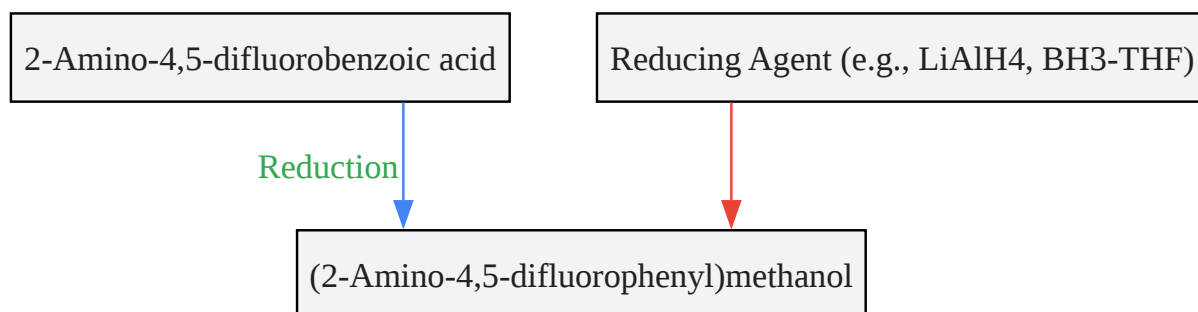
While extensive experimental data for **(2-Amino-4,5-difluorophenyl)methanol** is not widely available in published literature, the following table summarizes its basic properties compiled from chemical suppliers and computational predictions.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 748805-87-0 | N/A |
| Molecular Formula | C ₇ H ₇ F ₂ NO | [1] |
| Molecular Weight | 159.13 g/mol | [1] |
| IUPAC Name | (2-amino-4,5-difluorophenyl)methanol | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)N)CO | N/A |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |

Synthesis

A definitive, published experimental protocol for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol** is not readily available. However, a plausible and common synthetic route involves the reduction of its corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(2-Amino-4,5-difluorophenyl)methanol**.

Experimental Protocol: Representative Reduction of a Benzoic Acid

The following is a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol and should be adapted and optimized for the specific substrate.

Materials:

- 2-Amino-4,5-difluorobenzoic acid
- Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

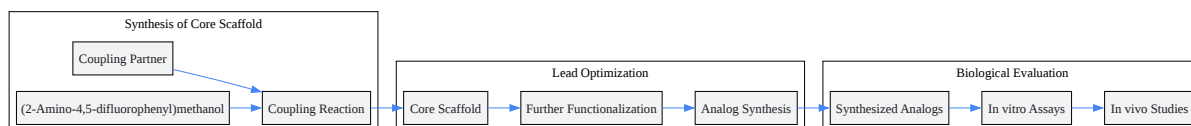
- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-4,5-difluorobenzoic acid in anhydrous THF.

- **Addition of Reducing Agent:** Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M BH₃-THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
- **Work-up:** Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Application in Drug Discovery

(2-Amino-4,5-difluorophenyl)methanol is categorized as a "building block" or "chemical intermediate" in the context of pharmaceutical synthesis.^[1] Its utility lies in its bifunctional nature, possessing a nucleophilic amino group and a hydroxyl group that can be further functionalized. This allows for its incorporation into larger, more complex molecules with potential therapeutic applications. The difluorophenyl moiety is of particular interest in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

General Experimental Workflow



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References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
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